Chloromethanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

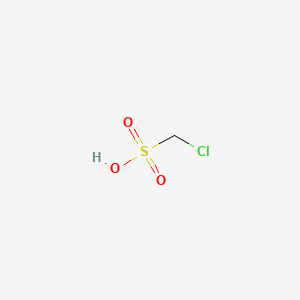

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPHJJBZKIZRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960554 | |

| Record name | Chloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40104-07-2 | |

| Record name | Methanesulfonic acid, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040104072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organosulfonic Acid Chemistry

Organosulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R represents an organic alkyl or aryl group. ambeed.com These compounds are noted for their strong acidic properties, often comparable to inorganic mineral acids. rsc.org The inclusion of a sulfonic acid group can significantly increase a compound's water solubility. ambeed.com

Chloromethanesulfonic acid, with the chemical formula ClCH₂SO₃H, is one of the simplest halogenated alkanesulfonic acids. Its structure features a sulfonic acid group attached to a chlorinated methyl group. This structure places it as a bridge between inorganic and organic chemistry. rsc.org The presence of the electron-withdrawing chlorine atom on the methyl group distinguishes it from its parent compound, methanesulfonic acid (MSA), influencing its reactivity and chemical properties. For instance, this compound is considered more corrosive than non-halogenated analogues like MSA. Its dual functionality allows it to act as both a chlorinating and sulfonating agent in certain reactions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | CH₃ClO₃S |

| Molecular Weight | 130.55 g/mol nih.gov |

| CAS Number | 40104-07-2 nih.gov |

| Density | 1.741 g/cm³ lookchem.comlookchem.com |

Historical Perspectives in Methanesulfonic Acid Research

To understand the context of chloromethanesulfonic acid, it is useful to review the history of its parent compound, methanesulfonic acid (MSA). German chemist Hermann Kolbe first discovered and synthesized MSA between 1842 and 1845. wikipedia.org His work stemmed from earlier research by Berzelius and Marcet, who had produced a compound later identified as trichloromethylsulfonyl chloride (CCl₃SO₂Cl). wikipedia.org Kolbe was able to isolate the free acid from its barium salt and subsequently dechlorinate it using electrolytically generated hydrogen to ultimately yield methanesulfonic acid. wikipedia.org

This synthesis was of significant historical importance, as Kolbe's research on methanesulfonic and chloroacetic acids was seen as strong evidence against the then-prevalent theory of vitalism, which posited a fundamental difference between organic and inorganic compounds. rsc.orgwikipedia.org Later in the 19th century, other laboratory synthesis routes were developed, including the oxidation of compounds like methanethiol (B179389) and dimethyl disulfide with nitric acid. wikipedia.org

The industrial-scale availability of MSA increased significantly following the development of a commercial production process by the Standard Oil Company of Indiana in the 1940s. rsc.org Further processes were developed, such as a chlorine-based oxidation of dimethylsulfide by the Pennwalt Corporation in 1967. wikipedia.org These industrial advancements made MSA more accessible for broader applications, paving the way for research into its derivatives. rsc.orgwikipedia.org

Current Research Landscape of Chloromethanesulfonic Acid

Established Laboratory-Scale Synthesis Routes

Traditional methods for synthesizing this compound and its salts or esters in a laboratory setting often rely on fundamental organic reactions such as neutralization, nucleophilic substitution, and esterification.

Neutralization-Based Preparations

As a strong acid, this compound readily undergoes neutralization reactions with various bases to form the corresponding salts. smolecule.com This straightforward acid-base chemistry is a common and efficient method for preparing chloromethanesulfonate salts. For instance, the reaction of this compound with sodium hydroxide (B78521) results in the formation of sodium chloromethanesulfonate.

This type of preparation is fundamental in synthetic chemistry, allowing for the isolation and purification of the sulfonate in a stable, solid salt form. The general reaction is as follows:

ClCH₂SO₃H + NaOH → ClCH₂SO₃Na + H₂O

Nucleophilic Substitution and Esterification Approaches

Nucleophilic substitution reactions are a cornerstone for the synthesis of this compound derivatives. In these reactions, a nucleophile replaces the chlorine atom on the chloromethyl group or the hydroxyl group of the sulfonic acid.

Esterification, a specific type of nucleophilic acyl substitution, is commonly employed to produce chloromethanesulfonate esters. quora.commasterorganicchemistry.comlibretexts.orgoperachem.com A typical approach involves the reaction of an alcohol with chloromethanesulfonyl chloride, a more reactive derivative of the acid. The chloride ion is an excellent leaving group, facilitating the attack by the alcohol nucleophile.

Another pathway involves the SN2 reaction between a carboxylate ion (or in this case, a sulfonate) and a primary alkyl halide. operachem.com However, for creating esters of this compound, the reaction of its activated form (the sulfonyl chloride) with an alcohol is more prevalent.

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times or harsh conditions, advanced synthetic techniques have been developed. These include microwave-assisted strategies and the use of catalysts to enhance reaction rates and selectivity.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianjpr.commdpi.com This technique has been successfully applied to the synthesis of chloromethanesulfonate derivatives. For example, the preparation of sodium chloromethanesulfonate via the neutralization of this compound with sodium hydroxide can be significantly expedited using microwave irradiation. This method allows for near-quantitative yields in a matter of minutes, a substantial improvement over conventional heating methods. asianjpr.com

Similarly, microwave irradiation has been effectively used for synthesizing sulfonamides directly from sulfonic acids, avoiding the need to isolate the intermediate sulfonyl chlorides and simplifying the purification process. organic-chemistry.org This approach offers high yields and good functional group tolerance under mild conditions. organic-chemistry.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5–10 minutes |

| Energy Input | Indirect heating of the vessel | Direct heating of the reactants |

| Yield | Variable, often lower | Near-quantitative |

| Conditions | Often requires reflux | 100–150 W irradiation |

Catalytic Enhancements in Synthesis

Catalysis offers a pathway to more efficient and selective chemical transformations. In the synthesis of this compound derivatives, various catalysts have been explored. For instance, cyclodextrin (B1172386) catalysts have been investigated to improve the selectivity of reactions involving sodium chloromethanesulfonate.

While not specific to this compound itself, related sulfonic acids like trifluoromethanesulfonic acid are known to be effective catalysts for reactions such as esterification. researchgate.net This suggests the potential for autocatalysis or the use of other sulfonic acid catalysts in the synthesis of its derivatives. Furthermore, metal-based catalysts, such as iron(III) complexes, have proven effective in reactions involving sulfonyl compounds, like amination, which could be applied to the synthesis of sulfonamide derivatives of this compound. researchgate.net

Precursor-Based Synthesis Pathways

The synthesis of this compound itself often starts from readily available chemical precursors. Several distinct pathways have been established, utilizing different starting materials and reaction types.

One of the most direct routes is the chlorination of methanesulfonic acid . smolecule.com This method involves the direct reaction of methanesulfonic acid with a chlorinating agent like chlorine gas or thionyl chloride to introduce a chlorine atom onto the methyl group. smolecule.com

Another common pathway involves starting with smaller, functionalized molecules. Key precursor-based routes include:

Reaction of Methylene (B1212753) Chloride with Sodium Sulfite (B76179) : This method produces sodium chloromethanesulfonate (ClCH₂SO₃Na), which can then be acidified to yield the final this compound. smolecule.comgoogle.com This is a widely used industrial and laboratory method.

Reaction of Methyl Chloride with Sodium Sulfite : This approach also leads to the formation of the chloromethanesulfonate salt through a process analogous to the Strecker synthesis. smolecule.com

Reaction of Methanol (B129727) with Chlorosulfonic Acid : This reaction directly yields this compound, with hydrochloric acid as a byproduct. smolecule.com

Radical-Mediated Synthesis : A more advanced route involves the radical-mediated reaction of methane (B114726) with sulfuryl chloride under UV irradiation. This process generates chloromethanesulfonyl chloride (ClCH₂SO₂Cl), a direct precursor that can be hydrolyzed to this compound. smolecule.com

From Cysteine : In the context of disinfection byproducts in water, the amino acid cysteine has been identified as a potential precursor for the formation of this compound during chlorination processes. researchgate.net

| Precursor(s) | Key Reagents | Intermediate/Final Product | Reference |

|---|---|---|---|

| Methanesulfonic acid | Chlorine gas (Cl₂), Thionyl chloride (SOCl₂) | This compound | smolecule.com |

| Methylene chloride, Sodium sulfite | - | Sodium chloromethanesulfonate | smolecule.comgoogle.com |

| Methyl chloride, Sodium sulfite | - | This compound | smolecule.com |

| Methanol, Chlorosulfonic acid | - | This compound | smolecule.com |

| Methane, Sulfuryl chloride | UV irradiation | Chloromethanesulfonyl chloride | smolecule.com |

| Cysteine | Chlorination | This compound | researchgate.net |

Synthesis from Halogenated Methanes and Sulfites

The formation of this compound salts from halogenated methanes represents a foundational synthetic pathway. A well-documented method involves the reaction of dichloromethane (B109758) with sodium sulfite. google.comgoogle.com In this process, sodium sulfite is dissolved in water and reacted with dichloromethane in a pressure vessel at elevated temperatures, such as 120°C. google.com Ethanol (B145695) may be added as a solubilizer to facilitate the reaction. google.com This reaction yields a crude product that contains the sodium salt of this compound (sodium chloromethanesulfonate) along with unreacted sodium sulfite and sodium chloride. google.comgoogle.com This crude salt mixture can often be used directly in subsequent synthetic steps without extensive purification. google.comgoogle.com

Derivatization from Methanesulfonate (B1217627) Salts

A key derivative of this compound is chloromethanesulfonyl chloride, a valuable reagent in organic synthesis. google.com This compound can be efficiently prepared from the crude sodium chloromethanesulfonate salt obtained from the reaction of dichloromethane and sulfite. google.comgoogle.com The process involves suspending the dried crude sodium salt in a solvent, such as phosphoryl chloride, and treating it with a chlorinating agent. google.comgoogle.com

One specific method uses phosphorus pentachloride in a stoichiometric amount. google.comgoogle.com The reaction is typically stirred at room temperature for approximately 30 minutes until completion. google.com Following the reaction, workup involves distillation to remove the phosphoryl chloride, followed by the addition of ice water and extraction with a solvent like dichloromethane. google.com After drying and removal of the extraction solvent, the final product, chloromethanesulfonyl chloride, is isolated by distillation. google.com This process has been reported to produce the desired chloromethanesulfonyl chloride with a high yield. google.com

Table 1: Synthesis of Chloromethanesulfonyl Chloride from Sodium Chloromethanesulfonate

| Reactant | Reagent | Solvent | Product | Reported Yield | Reference |

| Sodium chloromethanesulfonate | Phosphorus pentachloride | Phosphoryl chloride | Chloromethanesulfonyl chloride | 90% | google.com |

Synthetic Challenges and Optimization

The synthesis and subsequent use of this compound and its derivatives are not without challenges, necessitating careful optimization of reaction conditions. A significant challenge lies in the reactivity of these compounds in nucleophilic substitution reactions. Research has shown that chloro- and bromomethanesulfonic acids exhibit a notable lack of reactivity, particularly with weaker nucleophiles such as amines. This low reactivity can lead to the failure of desired synthetic routes, for instance, in the attempted preparation of N-alkylaminomethanesulfonic acids from this compound.

Furthermore, discrepancies in reported synthesis yields often arise from variations in reaction conditions or the presence of impurities. Impurities like residual chlorides can inhibit subsequent reactions, highlighting the need for rigorous purification or systematic optimization of parameters such as pH, temperature, and solvent polarity. For example, this compound has been noted to be an impurity in methanesulfonic acid (MSA) that increases the corrosivity (B1173158) of MSA solutions. rsc.org The stability of the compounds can also be a concern; some halogenated sulfonic acids have been found to be unstable in the presence of quenching agents like ascorbic acid.

Optimization strategies often involve comparing the reactivity of chloromethanesulfonates with other leaving groups. The chloromethanesulfonate (monochlate) group has been demonstrated to be a highly efficient leaving group in certain reactions, such as carbon-carbon bond rearrangements, surpassing the reactivity of the more common mesylate group.

Table 2: Comparative Reactivity of Alcohol Derivatives in C-C Bond Rearrangement

| Leaving Group | Reaction Time | Yield of Rearranged Alkene | Reference |

| Chloromethanesulfonate (Monochlate) | 15 min | 89% | |

| Mesylate | 2 days | Starting material recovered (90%) |

This enhanced reactivity makes the chloromethanesulfonate group a valuable tool for specific synthetic transformations where other leaving groups are ineffective. However, the preparation of dichloromethanesulfonates and trichloromethanesulfonates is considered for creating reagents where the sulfonyl sulfur is less susceptible to nucleophilic attack compared to methanesulfonates or chloromethanesulfonates. mdpi.com

Role as a Leaving Group in Organic Transformations

The chloromethanesulfonate group, often referred to as "monochlate," is recognized as a highly efficient leaving group in organic synthesis. mdpi.com Its effectiveness stems from the stability of the resulting anion, which is well-stabilized by resonance and the inductive effect of the sulfonate group. This high nucleofugality, or ability to depart with the bonding electron pair, facilitates a range of reactions, including nucleophilic substitutions and rearrangements. mdpi.com

The utility of sulfonate esters, such as chloromethanesulfonates, is particularly evident when compared to alkyl halides. While halides can be effective leaving groups, they often promote competing elimination reactions when treated with hard nucleophiles. mdpi.com Esters of sulfonic acids provide a widely used alternative, enabling SN2-type reactions with greater efficiency and fewer side reactions in many cases. mdpi.com The (mono-)chloromethanesulfonate group, in particular, has been highlighted for its extreme efficiency in specific rearrangement and substitution reactions. mdpi.comscilit.comnii.ac.jpmendeley.commolaid.comnii.ac.jp

Nucleophilic Substitution Reactions

This compound and its derivatives are highly susceptible to nucleophilic attack, a characteristic driven by the electrophilic nature of the chloromethyl group. These reactions involve a nucleophile displacing a leaving group, and in the case of chloromethanesulfonate esters, the substitution can occur at the carbon of the chloromethyl group. The general mechanism involves the attack of a nucleophile, leading to the formation of a new chemical bond. lookchem.com

Nucleophilic substitution reactions are fundamental in organic chemistry, and the reactivity of the substrate is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the electrophile. organic-chemistry.orglibretexts.org

The degree of halogenation on the methanesulfonate group directly influences its reactivity toward nucleophiles. Comparative studies of chloromethanesulfonate (CMS) and its more halogenated analogs reveal significant differences in their susceptibility to nucleophilic attack.

| Compound | Formula | Relative Nucleophilic Susceptibility |

| Chloromethanesulfonate (CMS) | -CH₂Cl-SO₃⁻ | High |

| Dichloromethanesulfonate | -CHCl₂-SO₃⁻ | Reduced compared to CMS |

| Trichloromethanesulfonate | -CCl₃-SO₃⁻ | Reduced compared to CMS |

This table illustrates the general trend of decreasing nucleophilic susceptibility with an increasing number of chlorine atoms.

Dichloromethanesulfonate and trichloromethanesulfonate exhibit a higher resistance to nucleophilic attack compared to the monochlorinated version. This reduced susceptibility in the more halogenated compounds enhances their utility in other types of reactions, such as those involving electrophilic substitutions, where the stability of the sulfonate group is paramount.

Chloromethanesulfonates react with a wide array of nucleophiles, leading to the formation of various functional groups. This versatility makes them valuable intermediates in organic synthesis. lookchem.com

Key examples of nucleophilic reactions include:

Hydroxide and Alkoxide Ions : Reactions with hydroxide (OH⁻) or alkoxide (RO⁻) ions yield alcohols or ethers, respectively, displacing the chloromethanesulfonate group.

Amines : While this compound derivatives can react with amines (RNH₂), some studies note a lack of reactivity with weaker nucleophiles such as certain amines. d-nb.info This suggests that the strength of the amine nucleophile is a critical factor for a successful substitution. d-nb.info

Azides and Nitriles : The chloromethanesulfonate group is an efficient leaving group for the conversion of alcohols into azides and nitriles. scilit.commolaid.com This transformation proceeds by first converting the alcohol to a chloromethanesulfonate ester, which is then readily displaced by an azide (B81097) (N₃⁻) or cyanide (CN⁻) nucleophile. masterorganicchemistry.comsavemyexams.com The azide ion, in particular, is an excellent nucleophile for SN2 reactions. masterorganicchemistry.com

Phenols : In the presence of a base like sodium hydroxide, chloromethanesulfonates react with phenols to form sodium aryloxymethanesulfonates.

The choice of solvent plays a crucial role in these reactions. Polar aprotic solvents are often favored for SN2 reactions as they can enhance the reactivity of the nucleophile. libretexts.org

Impact of Halogenation Degree on Nucleophilic Susceptibility

Elimination Reactions Facilitated by Chloromethanesulfonate

In addition to substitution, chloromethanesulfonate can facilitate elimination reactions, where it departs as a leaving group to form a double bond (an alkene). These reactions are in direct competition with nucleophilic substitutions. dalalinstitute.com The outcome is often determined by the structure of the substrate (primary, secondary, or tertiary), the strength of the base, the solvent, and the temperature. chemguide.co.uk

For instance, in the synthesis of certain alkenes from steroidal alcohols, the chloromethanesulfonate group is used to facilitate an anti-periplanar elimination. This specific stereochemical arrangement, where the hydrogen and the leaving group are on opposite sides of the molecule, is characteristic of the E2 (bimolecular elimination) mechanism. dalalinstitute.com The use of a good leaving group like chloromethanesulfonate is critical for the efficiency of such reactions. libretexts.org

Factors favoring elimination over substitution include:

Higher temperatures chemguide.co.uk

Use of a strong, sterically hindered base

Solvents that are less polar or favor elimination (e.g., ethanol over water) chemguide.co.uk

Carbon-Carbon Bond Rearrangements Involving Chloromethanesulfonate Derivatives

A notable application of chloromethanesulfonate's high leaving group ability is in facilitating carbon-carbon bond rearrangements. These reactions involve the migration of an alkyl or aryl group, often driven by the formation of a more stable carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com

Research has demonstrated the use of chloromethanesulfonate derivatives in promoting C-C bond rearrangements in complex molecules like bile acid derivatives. In one example, the reaction was facilitated by zinc acetate (B1210297) in dioxane at 90°C. The efficiency of the chloromethanesulfonate leaving group is crucial for enabling these transformations, which can be challenging with less reactive leaving groups. scilit.com

Mechanistic Investigations in Biochemical Pathways

This compound and its derivatives serve as tools in biochemical research to probe enzyme mechanisms and metabolic pathways. Their reactivity allows them to act as inhibitors by modifying key residues within an enzyme's active site.

A significant area of study is in methanogenesis, the metabolic process that produces methane. Chloromethanesulfonate derivatives have been shown to selectively inhibit methanogenic archaea, particularly those that follow the acetoclastic pathway (converting acetate to methane). The mechanism of inhibition is believed to involve the reaction of the chloromethyl group with enzymatic active site residues. This mode of action is distinct from other common methanogenesis inhibitors like 2-bromoethanesulfonate (B1233127) (BES), which targets the terminal step in methane formation by inhibiting the enzyme methyl-coenzyme M reductase. This suggests that CMS and BES affect different enzymatic pathways, making them useful for studying the complexities of microbial metabolism.

Theoretical and Computational Approaches to Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactions at a molecular level. tu-clausthal.de For this compound, these approaches offer insights into reaction pathways, transition state geometries, and activation energies that are often difficult to capture through experimental means alone. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and transition state theory (TST) are central to understanding its reactivity. tu-clausthal.dewikipedia.org

Computational models can predict the most likely sites for nucleophilic or electrophilic attack by calculating frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, molecular dynamics (MD) simulations can be employed to understand the influence of the solvent environment on reaction kinetics and mechanisms.

While specific computational studies dedicated exclusively to this compound are not extensively detailed in published literature, the principles can be effectively demonstrated through research on its parent compound, methanesulfonic acid (MSA). These studies serve as a valuable proxy for understanding the types of mechanisms and energetic landscapes that govern the reactions of halogenated sulfonic acids.

Illustrative Research Findings from Methanesulfonic Acid (MSA) Studies

Computational investigations into MSA provide a framework for the potential reaction pathways of this compound. For example, the gas-phase reaction of MSA with the hydroxyl radical (HO•) has been explored using both DFT (B3LYP functional) and high-level coupled-cluster (CCSD(T)-F12) methods. rsc.org These calculations identified two primary reaction mechanisms:

Proton-Coupled Electron Transfer (PCET): A concerted transfer of a proton and an electron.

Hydrogen Atom Transfer (HAT): The direct abstraction of a hydrogen atom from the methyl group. rsc.org

Both pathways result in the formation of the methanesulfonate radical (CH₃SO₃•) and a water molecule. rsc.org Such theoretical studies are crucial for atmospheric chemistry, where radical-initiated oxidation is a key degradation pathway.

Another significant area of computational research is the role of sulfonic acids in atmospheric new particle formation. Ab initio calculations are used to determine the thermodynamics of molecular cluster formation. copernicus.org The stability of these clusters is dictated by their binding energies, which can be calculated with various levels of theory. The Gibbs free-binding energies for clusters of MSA with dimethyl amine (DMA), a common atmospheric base, have been systematically calculated, demonstrating the relative performance of different computational methods. copernicus.org It is expected that the presence of the chlorine atom in this compound would alter these binding energies due to its inductive effects.

The following table presents a comparison of calculated Gibbs free-binding energies for the MSA-DMA dimer using various computational approaches, illustrating the sensitivity of results to the chosen theoretical method. copernicus.org

Table 1: Comparison of Calculated Gibbs Free-Binding Energies (kcal/mol) for the Methanesulfonic Acid + Dimethyl Amine (MSA + DMA) Dimer Data sourced from a 2014 study on molecular cluster formation. copernicus.org

| Computational Method | Basis Set | Gibbs Free-Binding Energy (kcal/mol) |

|---|---|---|

| M06-2X | 6-311++G(3df,3pd) | -7.42 |

| B3LYP | 6-311++G(3df,3pd) | -4.59 |

| PW91 | 6-311++G(3df,3pd) | -7.75 |

| ωB97X-D | 6-311++G(3df,3pd) | -8.98 |

| MP2 | 6-311++G(3df,3pd) | -10.84 |

| F12//M06-2X | --- | -8.19 |

These theoretical calculations are not performed in isolation. They are often used to support and interpret experimental results. For instance, reaction mechanisms proposed by computational models can be validated against kinetic data from laboratory experiments or through isotopic labeling studies that trace the fate of specific atoms during a reaction. pqri.org In the context of this compound, theoretical stabilization of a reaction's transition state by a catalyst, such as β-cyclodextrin, can be modeled to explain experimentally observed rate increases. By combining theoretical calculations with empirical data, a more complete and robust understanding of the reaction mechanisms of this compound can be achieved.

Applications of Chloromethanesulfonic Acid in Advanced Chemical Synthesis and Beyond

Reagent in Organic Synthesislookchem.combenchchem.com

Chloromethanesulfonic acid is a valuable reagent in organic synthesis, primarily due to its strong electrophilic nature, which facilitates a variety of chemical reactions. lookchem.com It serves as a key intermediate and building block in the synthesis of complex organic molecules. The presence of both a chlorine atom and a sulfonic acid group allows for dual functionality, acting as both a chlorinating and sulfonating agent. smolecule.com

Pharmaceutical and Agrochemical Synthesislookchem.combenchchem.com

In the pharmaceutical and agrochemical industries, this compound serves as a crucial intermediate for the synthesis of a diverse range of bioactive molecules. lookchem.com Its reactivity enables the formation of new chemical bonds, which is essential for creating novel molecular structures with potential therapeutic or pesticidal applications. lookchem.com

The compound is particularly noted as a promising key building block for the synthesis of drugs and pesticides. google.com For instance, it is used in the preparation of various chloromethylsulfonamide derivatives that exhibit pharmaceutical effects or other biological activities. google.com While specific drug or pesticide names are not always detailed in general literature, the compound's role is established in the synthesis of sulfonamide drugs, as well as herbicides and fungicides that require sulfonate moieties. vulcanchem.com Its application extends to the synthesis of antiviral and anticancer drugs, where it acts as a reagent in their preparation.

| Application Area | Role of this compound | Examples of Target Molecules/Derivatives |

| Pharmaceutical | Intermediate, Building Block | Antiviral drugs, Anticancer drugs, Sulfonamide derivatives google.comvulcanchem.com |

| Agrochemical | Intermediate, Building Block | Herbicides, Fungicides, Pesticides lookchem.comgoogle.comvulcanchem.com |

Synthesis of Specialty Chemicalslookchem.com

The utility of this compound extends to the production of various specialty chemicals. lookchem.com It is employed as a reagent in the synthesis of dyes and surfactants. lookchem.com Its ability to introduce the sulfonate group is key to these applications. Furthermore, its sodium salt, sodium chloromethanesulfonate (B8650481), is used in the production of detergents and other industrial chemicals.

Applications in Polymer and Material Science

This compound and its derivatives play a significant role in the field of polymer and material science, particularly in the modification of polymers to create materials with specific functional properties.

Role in Ion Exchange Resin Preparationlookchem.com

A key application of this compound is in the preparation of ion exchange resins. lookchem.com Specifically, its sodium salt is involved in the preparation of carboxymethyl (CM) pullulan and sulfomethyl (SM) pullulan ion exchangers. pharmaffiliates.com Ion exchange resins are insoluble polymer matrices that contain charged functional groups capable of exchanging ions with the surrounding solution. sigmaaldrich.comwikipedia.org

Strong cation exchange resins, for example, often contain sulfonic acid groups. sigmaaldrich.com The introduction of these functional groups onto a polymer backbone, a process known as sulfonation, imparts the ion-exchange properties to the resin. researchgate.net While the direct use of this compound for the sulfonation of common resin backbones like polystyrene-divinylbenzene is one possible route, other sulfonating agents are also widely used. sigmaaldrich.comgoogle.com The fundamental principle involves attaching sulfonic acid groups to the polymer to create a strong acidic functionality, enabling the exchange of cations. sigmaaldrich.com

| Resin Type | Functional Group | Role of this compound Derivative |

| Sulfomethyl (SM) pullulan | Sulfomethyl group | Precursor for functionalization pharmaffiliates.com |

| Strong Cation Exchange Resins | Sulfonic acid group | Potential sulfonating agent to introduce functionality sigmaaldrich.com |

Biochemical and Biological Research Applicationslookchem.com

In the realm of biochemical and biological research, this compound and its salts are utilized as tools to probe and understand complex biological processes at the molecular level. lookchem.com

Investigations into Enzyme Mechanismsbenchchem.com

Sodium chloromethanesulfonate is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its utility in this area stems from its ability to act as an alkylating agent, modifying proteins by adding alkyl groups. This modification can occur at the active site of an enzyme, leading to inhibition and providing valuable insights into the enzyme's function and mechanism of action. By observing how the compound interacts with and affects enzyme activity, researchers can deduce the roles of specific amino acid residues in catalysis and substrate binding. While it is known to be used for modifying proteins and other biomolecules in biochemical studies, specific examples of enzymes studied using this compound are not always broadly documented in general chemical literature.

Studies on Metabolic Pathways

This compound is utilized in biochemical research to investigate enzyme mechanisms and metabolic pathways. Its reactivity allows it to act as a tool for modifying proteins and other biomolecules, helping researchers to probe their functions. While it serves as an agent to study metabolic processes, information on the specific metabolic fate of this compound itself within organisms is not extensively detailed in current literature. However, its chemical properties suggest likely metabolic routes. As a sulfonic acid derivative, it can undergo hydrolysis to yield methanesulfonic acid and hydrochloric acid.

Research on related compounds provides further insight. For instance, some bacteria can utilize the closely related methanesulfonic acid as a sole source of carbon and energy, oxidizing it to formaldehyde (B43269) and sulfite (B76179). rsc.org Studies on other halogenated sulfonic acids have also indicated they undergo biotransformation. science.govnih.gov For example, trifluoromethanesulfonic acid (TFMS) exposure in mice was found to alter the gut microbiota and affect metabolic pathways related to lipid metabolism in the liver. researchgate.net These findings suggest that this compound, as a halogenated sulfonic acid, is likely subject to metabolic processes, although the precise pathways and resulting metabolites require more targeted investigation.

Contributions to Agricultural Research

This compound and its derivatives have emerged as significant compounds in agricultural research, particularly in the effort to mitigate greenhouse gas emissions from paddy fields. Methane (B114726) is a potent greenhouse gas, and rice cultivation is a major anthropogenic source. jst.go.jp Research has focused on using chemical inhibitors to suppress methane production by targeting methanogenic archaea in the soil.

This mechanism distinguishes it from other well-known inhibitors like 2-bromoethanesulfonate (B1233127) (BES). While BES targets the methyl-coenzyme M reductase (MCR) enzyme, which is involved in the final step of all methanogenic pathways, chloromethanesulfonate and its derivatives appear to interfere with earlier steps in the acetate (B1210297) metabolism pathway. nih.gov The study also included chloromethanesulfonate (CMS) itself, noting that it also possesses inhibitory effects on methanogenesis. jst.go.jp These findings highlight the potential of using this compound-based compounds as targeted inhibitors to reduce agricultural methane emissions. jst.go.jpnih.gov

Table 1: Comparison of Methanogenesis Inhibitors in Agricultural Research

| Inhibitor | Target Organism/Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| (4-hydroxyphenyl) chloromethanesulfonate (C-1) | Methanosarcina spp. (Archaea) / Aceticlastic methanogenesis | Suppresses growth of specific methanogens, inhibiting the conversion of acetate to methane. jst.go.jpnih.gov | jst.go.jpnih.gov |

| Chloromethanesulfonate (CMS) | Aceticlastic and methylotrophic methanogenesis | Acts as a structural analog to BES, contributing to the inhibition of methanogenesis. jst.go.jp | jst.go.jp |

| 2-bromoethanesulfonate (BES) | All methanogens / Methyl-coenzyme M reductase (MCR) | Acts as an analog of coenzyme M, blocking the terminal enzyme in the methanogenesis pathway. nih.gov | nih.gov |

Utilization in Specific Chemical Processes

This compound is a versatile and highly reactive reagent employed in a variety of specific chemical processes, primarily in organic synthesis. smolecule.comlookchem.com Its value stems from the presence of both a chloromethyl group and a sulfonic acid group, allowing it to act as a chlorinating agent, a sulfonating agent, and a strong acid catalyst. smolecule.com

One of its primary uses is as an intermediate in the synthesis of other important chemical compounds. lookchem.com It is particularly useful for preparing sulfonyl chlorides. For example, the sodium salt of this compound can be reacted with a chlorinating agent, such as phosphorus pentachloride in a phosphoryl chloride solvent, to produce chloromethanesulfonyl chloride in good yield. google.com This product is a valuable intermediate for introducing the chloromethanesulfonyl group into other molecules.

This compound also functions as a reagent for creating sulfonyl derivatives by reacting with nucleophiles like alcohols and amines. smolecule.com In these nucleophilic substitution reactions, the chlorine atom is replaced, allowing for the facile introduction of a methanesulfonate (B1217627) group into a target molecule. The sulfonate group is a good leaving group, making chloromethanesulfonates useful intermediates in subsequent elimination or substitution reactions.

Recent advancements have utilized microwave-assisted synthesis to improve reaction efficiency. For instance, the reaction of this compound with phenols in the presence of a base can be accelerated by microwave irradiation to form sodium aryloxymethanesulfonates. This method offers near-quantitative yields in a significantly shorter reaction time compared to conventional heating.

Table 2: Overview of Chemical Processes Involving this compound

| Process Type | Reagents & Conditions | Product(s) | Application/Significance | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride Synthesis | Sodium chloromethanesulfonate, Phosphorus pentachloride, Phosphoryl chloride (solvent) | Chloromethanesulfonyl chloride | Creates a key intermediate for organic synthesis. | google.com |

| Nucleophilic Substitution | Alcohols, Amines | Sulfonyl derivatives | Introduces the methanesulfonate moiety into various organic molecules. | smolecule.com |

| Hydrolysis | Water | Methanesulfonic acid, Hydrochloric acid | Chemical degradation pathway. |

| Microwave-Assisted Synthesis | Phenols, Base (e.g., NaOH), Polar solvent (e.g., water, ethanol) | Sodium aryloxymethanesulfonates | Efficient synthesis of sulfonate derivatives with high yields. | |

Analytical Techniques for Characterization and Quantification of Chloromethanesulfonic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of chloromethanesulfonic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of this compound. acs.org Both proton (¹H) and carbon-13 (¹³C) NMR are employed to verify the integrity of synthesized standards. acs.orgnih.gov

In ¹H NMR spectroscopy, the protons of the chloromethyl group (CH₂) produce a characteristic signal. For instance, in a study of chloromethanesulfonyl chloride, a related compound, the methylene (B1212753) protons (CH₂) appeared as a singlet at a chemical shift (δ) of 5.00 ppm in deuterochloroform (CDCl₃). google.com While specific data for this compound itself is not detailed in the provided results, analysis of analogous compounds like methanesulfonic acid shows a pKa of -1.92, determined by ¹H NMR and Raman spectroscopy. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework. For chloromethanesulfonyl chloride, the carbon of the methylene group (CH₂) gives a signal at δ = 65.57 ppm in CDCl₃. google.com This provides a reference point for the expected chemical shift of the carbon atom in this compound. The structural confirmation of related halogenated sulfonic acids has also been achieved using ¹³C NMR. acs.orgnih.gov

Table 1: Illustrative NMR Data for Compounds Related to this compound

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| Chloromethanesulfonyl chloride | ¹H | CDCl₃ | 5.00 (s, 2H) |

| Chloromethanesulfonyl chloride | ¹³C | CDCl₃ | 65.57 (CH₂) |

Note: This table is based on data for a closely related compound and serves as an illustrative example. Specific shifts for this compound may vary.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound. mdpi.com The monoisotopic mass of this compound is 129.949143 g/mol , and its molecular formula is CH₃ClO₃S. HRMS is crucial for confirming the identity and purity of synthesized standards of this compound and other halomethanesulfonic acids (HMSAs). researchgate.netacs.orgnih.gov

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Fragmentation patterns observed in the mass spectrum provide further structural information. For example, in the analysis of related sulfonated disinfection byproducts, the radical ion [SO₃]⁻• (m/z 79.9566) is considered an indicator of sulfonic acids. nih.govacs.org The mass spectrum of chloroacetamidesulfonic acid, a related compound, shows fragment ions at m/z 129/131, corresponding to [CH₂O₃SCl]⁻. nih.gov

High-resolution mass spectrometry can distinguish between molecules with very similar nominal masses, providing unambiguous elemental compositions. This is particularly important in complex environmental samples where numerous compounds may be present. mdpi.comsci-hub.se

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For compounds containing a sulfonyl group (S=O), characteristic stretching vibrations are observed. vulcanchem.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1360–1340 |

| S=O | Symmetric Stretch | 1170–1150 |

| C-S | Stretch | ~770 |

| C-Cl | Stretch | 750–550 |

Note: These are general ranges and can vary based on the specific molecular structure.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other components in a mixture, which is a critical step for its accurate quantification, especially in complex samples like drinking water. nih.gov

Liquid Chromatography (LC) Approaches

Liquid chromatography (LC) is a powerful technique for the analysis of polar compounds like this compound. researchgate.net Often coupled with tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and selectivity for detection in environmental samples.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds. rjptonline.org This makes it an ideal technique for analyzing this compound and other halomethanesulfonic acids. researchgate.netnih.govnih.govresearchgate.net

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. rjptonline.org Compounds that are highly polar, like this compound, are more strongly retained. rjptonline.org

HILIC has been successfully employed in methods for the analysis of halomethanesulfonic acids in drinking water. researchgate.netacs.orgnih.govnih.gov These methods often involve a multi-layer solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) for separation and detection. researchgate.netacs.orgnih.gov Zwitterionic stationary phases, such as those with sulfoalkylbetaine groups, are commonly used in HILIC and have shown to be effective for the retention of sulfonic acids. nih.govchromatographyonline.comthermofisher.com The use of HILIC provides an advantage over reversed-phase chromatography, where polar compounds often have little or no retention. chromatographyonline.com

Mixed-Mode Liquid Chromatography

Mixed-mode liquid chromatography (MMLC) has emerged as a powerful technique for the analysis of highly polar and ionic compounds like this compound, which are poorly retained by conventional reversed-phase liquid chromatography (RPLC). MMLC utilizes stationary phases with multiple retention mechanisms, typically combining ion-exchange and reversed-phase properties. researchgate.net This dual functionality enhances the separation of polar analytes from complex sample matrices.

For the analysis of halogenated methanesulfonic acids, including this compound, MMLC is often employed in conjunction with solid-phase extraction (SPE). cabidigitallibrary.orgnih.gov Specifically, multi-layer mixed-mode SPE cartridges, which may contain graphitized carbon black, weak anion exchange (WAX), and weak cation exchange (WCX) sorbent phases, have been used to effectively extract these compounds from water samples. researchgate.netresearchgate.net This approach demonstrated significantly better recovery for a range of polar contaminants compared to standard Oasis HLB cartridges. researchgate.net Following extraction, analysis is typically performed using hydrophilic interaction liquid chromatography (HILIC), a related technique, coupled with tandem mass spectrometry (MS/MS). researchgate.netacs.org

| Analytical Step | Technique/Material | Purpose | Reference |

|---|---|---|---|

| Sample Preparation | Multi-layer Mixed-Mode Solid Phase Extraction (SPE) | Enrichment and cleanup of this compound from aqueous samples. | cabidigitallibrary.orgnih.gov |

| Separation | Hydrophilic Interaction Liquid Chromatography (HILIC) | Chromatographic separation of highly polar analytes. | researchgate.netacs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | Sensitive and selective quantification. | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) presents a viable alternative to liquid chromatography for the analysis of polar disinfection by-products that are often overlooked by RPLC methods. nih.gov SFC uses a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for rapid and efficient separations. libretexts.org To analyze polar compounds like this compound, polar organic solvents such as methanol (B129727) are added as modifiers to the supercritical CO2 mobile phase. nih.gov

Research has demonstrated the application of SFC coupled with high-resolution mass spectrometry (HRMS) for characterizing disinfection by-products in treated water. nih.govresearchgate.netacs.org This approach has successfully led to the tentative identification of novel halogenated sulfonic acids. researchgate.netacs.org The unique properties of the SFC mobile phase, combined with polar stationary phases, enable the retention and separation of compounds that are challenging for other chromatographic techniques. nih.gov

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Instrumentation | ACQUITY UPC² system with Synapt GS2 QTOF | Separation and high-resolution mass detection. | acs.org |

| Stationary Phase (Column) | BEH column (3.0 mm × 100 mm, 1.7 µm) | Provides retention for polar analytes. | acs.org |

| Mobile Phase | Supercritical CO₂ with polar modifier (e.g., methanol) | Elution of analytes. | nih.gov |

| Flow Rate | 1.5 mL/min | Controls retention time and separation efficiency. | acs.org |

| Column Temperature | 55 °C | Optimizes separation and maintains mobile phase properties. | acs.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of chemical reactions or assessing compound purity. umich.edu The technique involves spotting a sample onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). umich.edu

In the context of this compound, TLC with UV visualization has been employed as a methodological tool to track the progress of its synthesis reactions. Separation on a TLC plate occurs based on the differential partitioning of compounds between the stationary and mobile phases, which is influenced by factors like polarity. khanacademy.org Compounds are visualized as spots, and their retention factor (Rf) values can be calculated. For acidic compounds, specific visualization agents like bromocresol green can be sprayed on the plate, which reveals acids as yellow spots on a green background. illinois.edu

Advanced Characterization Methodologies

Beyond chromatographic separation and quantification, advanced methodologies are required to elucidate the precise three-dimensional structure and stereochemical properties of this compound and its derivatives.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline state. cam.ac.uklibretexts.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate the positions of each atom in the crystal lattice, providing precise information on bond lengths, bond angles, and conformation. cam.ac.uk

For this compound and its salts, X-ray crystallography has been suggested as a key technique for unambiguous stereochemical analysis. By determining the crystal structure, researchers can confirm the compound's three-dimensional arrangement, which is crucial for understanding its reactivity and biological interactions.

Computational Modeling for Stereochemical Analysis

Computational modeling provides powerful theoretical insights into the structure and reactivity of molecules. For the stereochemical analysis of this compound, Density Functional Theory (DFT) is a particularly relevant method. DFT simulations can be used to model the molecule's electronic structure, predict its most stable conformation, and calculate key energetic parameters.

Specifically, DFT can be used to:

Model Transition States: Understand the mechanisms of reactions involving chloromethanesulfonate (B8650481).

Calculate Activation Energies: Predict the feasibility and kinetics of chemical transformations.

Analyze Frontier Molecular Orbitals (HOMO/LUMO): Identify the sites most susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity.

These computational approaches complement experimental data from techniques like X-ray crystallography and provide a deeper understanding of the molecule's chemical behavior.

Integrated Analytical Workflows for Complex Matrices

The analysis of this compound in complex matrices, such as environmental water or biological sludge, requires integrated workflows that combine sample preparation, separation, and detection to achieve reliable quantification. cabidigitallibrary.orgnih.govfxcsxb.com These workflows are designed to remove interfering substances, concentrate the analyte, and provide highly selective detection.

A typical workflow for analyzing this compound as a disinfection by-product in drinking water involves several key steps: researchgate.netacs.org

Sample Preparation/Extraction: Multi-layer solid-phase extraction (SPE) is frequently used to isolate and concentrate this compound and other polar compounds from large volumes of water. researchgate.net For more complex matrices like sewage sludge, an extraction with a solvent mixture such as methanol and water (1:1, v/v) has been optimized. fxcsxb.com

Chromatographic Separation: The extract is then analyzed using a chromatographic technique suited for polar compounds. Hydrophilic interaction liquid chromatography (HILIC) is commonly chosen for its ability to retain and separate highly polar analytes like halogenated methanesulfonic acids. nih.govresearchgate.net

Detection and Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the detection method of choice. fxcsxb.com This technique offers exceptional sensitivity and selectivity, allowing for quantification at very low levels (ng/L to µg/L). researchgate.netnih.gov The use of isotopically labeled internal standards is often necessary to correct for matrix effects and ensure accurate quantification.

This integrated approach has been successfully applied to detect and quantify this compound in various water sources, with concentrations reported to range from 0.07 µg/L to 11.5 µg/L in tap water. researchgate.netacs.org In municipal sewage sludge, detection limits as low as 0.003 µg/kg have been achieved using a tailored HPLC-MS/MS method. fxcsxb.com

| Step | Method | Key Parameters/Findings | Reference |

|---|---|---|---|

| Extraction | Oscillation with solvent | Solvent: Methanol/Water (1:1); Extraction efficiency for this compound: 48.4 ± 2.8% | fxcsxb.com |

| Separation & Detection | HPLC-MS/MS | Linear range: 0.05-50 µg·kg⁻¹; LOD: 0.003 µg·kg⁻¹ | fxcsxb.com |

| Quantification | Spiked recovery | Recoveries ranged from 73.8% to 101% | fxcsxb.com |

Environmental Occurrence and Fate of Chloromethanesulfonic Acid As a Disinfection By Product

Identification as a Halomethanesulfonic Acid (HMSA) Congener

Chloromethanesulfonic acid (ClMSA) is a member of the halomethanesulfonic acids (HMSAs), a class of polar and persistent organic micropollutants discovered in disinfected water. acs.orgnih.gov These compounds are formed during the chemical disinfection of water. nih.gov Alongside this compound, other prevalent HMSA congeners that have been identified include bromomethanesulfonic acid, dithis compound, and bromothis compound. acs.orgnih.gov The simultaneous detection of chlorinated and brominated methanesulfonic acids in water samples suggests a common origin, with water disinfection being a primary source. nih.govcabidigitallibrary.org

The identification and quantification of these compounds have been challenging due to the lack of commercially available reference standards. acs.orgnih.gov To address this, researchers have synthesized standards for the most common HMSAs, including this compound, allowing for their accurate measurement in environmental samples. acs.orgnih.gov Analytical methods, such as hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (HILIC-HRMS), have been crucial in detecting and tentatively identifying these novel micropollutants. nih.govcabidigitallibrary.org More recently, supercritical fluid chromatography-high resolution-mass spectrometry (SFC-HRMS) has been employed to identify an even broader range of halogenated sulfonic acids in disinfected water. nih.govacs.org

Formation Mechanisms in Disinfection Processes

The formation of this compound and other HMSAs is a direct consequence of the reaction between chemical disinfectants, such as chlorine, and organic matter present in the water. nih.gov

Precursors and Chlorination Reactions

The specific precursors leading to the formation of this compound are still under investigation, but it is understood that they are components of the natural organic matter (NOM) found in water sources. researchgate.net Laboratory-scale chlorination experiments have begun to shed light on potential precursors. nih.gov

Influence of Organic Matter and Sulfur-Containing Moieties

The presence of sulfur-containing organic compounds in water is a key factor in the formation of HMSAs. nih.gov Research has indicated that reduced sulfur groups within amino acids, such as cysteine, as well as in peptides and proteins, can act as precursors. nih.gov When a water source is affected by wastewater discharge or algal blooms, it can be enriched with these biomolecules, potentially leading to a higher formation yield of these disinfection by-products upon chlorination. nih.gov Studies have shown that polar and positively charged organic compounds are significant contributors to the generation of HMSAs. researchgate.net Among the components of natural organic matter, humic and fulvic acids are considered major contributors to the formation of these by-products. researchgate.net

Detection and Distribution in Aquatic Environments

This compound and its fellow HMSAs have been detected in various aquatic environments, indicating their widespread presence as a result of water treatment practices. acs.orgnih.gov

Drinking Water Systems

Monitoring of drinking water production plants and tap water has revealed the presence of HMSAs. acs.orgnih.gov In a study monitoring drinking water production plants in four European countries and tap water in six countries, HMSAs were detected in the low microgram per liter (µg/L) range after the chlorination step. acs.orgnih.gov Concentrations in tap water samples were found to range from 0.07 µg/L to 11.5 µg/L. acs.orgnih.gov The prevalence of these compounds in tap water across different countries suggests a potentially global occurrence wherever chlorination is used for disinfection. acs.org

Surface and Groundwater Occurrence

The occurrence of this compound is not limited to treated drinking water. HMSAs have also been detected in surface waters that are used for drinking water production, with concentrations in the range of 100 nanograms per liter (ng/L). acs.orgnih.gov The detection of these compounds in various compartments of the water cycle, including urban effluent, surface water, and groundwater, highlights their mobility and persistence. nih.govcabidigitallibrary.org

Table of Detected Concentrations of Halomethanesulfonic Acids (HMSAs)

| Water Source | Concentration Range | Reference |

|---|---|---|

| Tap Water | 0.07 µg/L to 11.5 µg/L | acs.orgnih.gov |

| Surface Water | ~100 ng/L | acs.orgnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Bromothis compound |

| Bromomethanesulfonic acid |

| This compound |

| Dithis compound |

| Trifluoromethanesulfonic acid |

| Dibromomethanesulfonic acid |

| Trithis compound |

| Cysteine |

| Humic acid |

Presence in Sediments

The occurrence of this compound (ClMSA) and other halogenated methanesulfonic acids (HMSAs) is not limited to aqueous environments; they have also been detected in sediment samples. Research conducted in Hangzhou Bay, China, investigated the presence of seven HMSAs in both water and sediment across different seasons.

In this study, the total concentrations of HMSAs in sediment samples were found to be highest near industrial areas and at the confluences of rivers. researchgate.net The detected concentrations of these compounds in sediment varied seasonally, with levels recorded as not detected (n.d.) to 11.1 ng/g in spring, n.d. to 12.9 ng/g in summer, n.d. to 22.5 ng/g in autumn, and n.d. to 4.60 ng/g in winter. researchgate.net While Trifluoromethanesulfonic acid (TFMSA) was the predominant HMSA found, the study confirms that sediments can act as a sink for these persistent compounds. researchgate.net The analytical methods for detecting ClMSA in sludge involve methanol-water extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which can achieve very low detection limits.

Detailed findings from the Hangzhou Bay study for total HMSAs in sediment are presented below.

Table 1: Seasonal Concentration of Total Halogenated Methanesulfonic Acids (HMSAs) in Sediments from Hangzhou Bay, China

| Season | Concentration Range (ng/g dry weight) |

|---|---|

| Spring | Not Detected - 11.1 |

| Summer | Not Detected - 12.9 |

| Autumn | Not Detected - 22.5 |

| Winter | Not Detected - 4.60 |

Data sourced from a 2023 study on Hangzhou Bay. researchgate.net

Mitigation Strategies for Formation

Mitigation of this compound formation primarily focuses on controlling its precursors, which are naturally occurring organic matter (NOM) and certain sulfur-containing compounds in source water. mdpi.comunsw.edu.au By removing these precursor materials before the disinfection stage (typically chlorination), the potential for ClMSA generation is significantly reduced. mdpi.comwaterrf.org

Advanced Water Treatment Processes

Several advanced water treatment processes (AWTPs) have been identified as effective in removing DBP precursors, thereby limiting the formation of ClMSA and other disinfection byproducts. researchgate.netboquinstrument.comresearchgate.netnih.gov These methods can be used individually or in combination to enhance the removal of a broad range of organic precursors. mdpi.com

Ozonation: This advanced oxidation process uses ozone (O₃) to break down complex organic molecules, including DBP precursors. mdpi.comresearchgate.net By oxidizing the precursors, ozonation alters their chemical structure, making them less likely to react with chlorine to form ClMSA. waterrf.orgnih.gov Studies have shown that pre-ozonation can be an efficient tool for removing HMSA precursors. researchgate.netnih.gov

Activated Carbon Filtration: Granular activated carbon (GAC) or powdered activated carbon (PAC) is widely used to adsorb organic compounds from water. mdpi.comwaterrf.org The porous structure of activated carbon provides a large surface area for the adsorption of precursor molecules. researchgate.netresearchgate.net This physical removal process has been identified as an effective method for reducing the concentration of HMSA precursors, with studies indicating removal rates greater than 80%.

Membrane Filtration: Membrane-based technologies act as a physical barrier to separate contaminants from water. nih.govresearchgate.net

Nanofiltration (NF): NF membranes have pore sizes that can effectively remove a significant fraction of dissolved organic matter and DBP precursors. nih.govascelibrary.org They are particularly effective at removing macromolecular compounds and multivalent ions. nih.gov

Reverse Osmosis (RO): RO is a more stringent membrane process that can remove a wider range of dissolved solutes, including both organic and inorganic DBP precursors. mdpi.comnih.gov It has been identified as an efficient removal tool for HMSA precursors. researchgate.netnih.gov

Ultrafiltration (UF): While less effective than NF or RO for removing smaller DBP molecules, UF can remove larger particles, colloids, and some NOM fractions, especially when charged membranes are used. nih.govnih.gov It often serves as a crucial pretreatment step to protect more sensitive NF or RO membranes from fouling. mdpi.com

Table 2: Summary of Advanced Water Treatment Processes for Mitigating ClMSA Formation

| Treatment Process | Mechanism of Action | Target |

|---|---|---|

| Ozonation | Chemical Oxidation | Breaks down the chemical structure of organic DBP precursors. mdpi.comwaterrf.org |

| Activated Carbon | Adsorption | Physically removes organic DBP precursors onto its porous surface. researchgate.net |

| Nanofiltration (NF) | Size Exclusion / Charge Repulsion | Physically removes dissolved organic matter and other precursors. nih.govascelibrary.org |

| Reverse Osmosis (RO) | Size Exclusion | Physically removes a broad range of dissolved organic and inorganic precursors. mdpi.comnih.gov |

Environmental Transport and Persistence Considerations

This compound is classified as a persistent and mobile organic chemical (PMOC). acs.orgacs.org This classification is based on its chemical properties, which favor its transport within the aquatic environment and resistance to degradation.

Mobility: The high polarity and water solubility of ClMSA contribute to its mobility. acs.org Unlike less polar compounds that tend to adsorb to soil and sediment, ClMSA remains dissolved in water, allowing it to travel with groundwater and surface water flows far from its point of origin. acs.orgacs.org Its anionic nature at typical environmental pH further limits its adsorption to soils and sediments, which are often negatively charged. nih.gov

Persistence: Organosulfonates are generally characterized by their chemical stability. nih.gov While some microorganisms are capable of degrading simple, non-halogenated alkanesulfonates like methanesulfonic acid, the presence of the chlorine atom on the methyl group of ClMSA is expected to increase its resistance to biodegradation. nih.govnih.govcarlroth.com The carbon-sulfur bond in sulfonates is inherently strong, and the addition of a halogen can inhibit the enzymatic pathways that bacteria use to break down these compounds. nih.govoup.com While methanesulfonic acid is considered readily biodegradable, ClMSA's persistence means it can remain in the environment for extended periods, leading to its detection in various water sources and sediments. acs.orgcarlroth.comarkema.com

Future Research Directions and Emerging Areas in Chloromethanesulfonic Acid Studies

The scientific community's interest in chloromethanesulfonic acid (ClCH₂SO₃H) continues to grow, driven by its unique chemical properties and its role as both a synthetic intermediate and an environmental compound. Future research is poised to delve deeper into its synthesis, reactivity, and applications, while also addressing its environmental impact. The following sections outline key areas ripe for exploration.

Q & A

Q. What are the key physicochemical properties of chloromethanesulfonic acid, and how are they verified in experimental settings?

this compound (ClMSA) has a molecular formula of CH₃ClO₃S, an average mass of 130.542 g/mol, and a monoisotopic mass of 129.949143 g/mol . Verification of its identity and purity requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For instance, synthesized standards of ClMSA and related halomethanesulfonic acids (HMSAs) were confirmed using H/C NMR and HRMS to ensure structural accuracy and quantify impurities .

Q. What synthetic routes are available for this compound, and what challenges arise during its preparation?

ClMSA is synthesized via reactions involving sodium hydroxymethanesulfonate and amines or halogens. A common challenge is the failure of direct routes, such as reacting this compound with morpholine, which yields no product due to incompatible reaction kinetics. Alternative methods, like using sodium hydrogensulfite and formaldehyde, are more reliable and achieve higher yields under aqueous conditions with moderate heating .

Advanced Research Questions

Q. How can researchers analyze this compound in complex environmental matrices like drinking water or sludge?

Analytical methods for ClMSA in environmental samples involve multi-layer solid-phase extraction (SPE) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). For sludge, methanol-water (1:1) extraction followed by HPLC-MS/MS achieves detection limits as low as 0.003–0.018 µg/kg. Quantification requires isotope-labeled internal standards to correct for matrix effects .

Q. What experimental strategies resolve contradictions in reported synthesis yields of this compound derivatives?

Discrepancies in synthesis outcomes (e.g., failed vs. successful routes) often stem from reaction conditions or impurity profiles. Systematic optimization of temperature, solvent polarity, and reactant stoichiometry is critical. For example, impurities like residual chlorides in ClMSA can inhibit zwitterion formation in aminomethanesulfonate syntheses. Rigorous purification via recrystallization or ion-exchange chromatography mitigates such issues .

Q. How does this compound influence material corrosion in industrial applications, and how can this be mitigated?

ClMSA, as an impurity in methanesulfonic acid (MSA), accelerates corrosion in stainless steel (grades 304, 316) by disrupting passivation layers. Electrochemical studies show that even trace ClMSA (≥0.1% w/w) increases localized corrosion rates. Mitigation involves using ultra-high-purity MSA or incorporating corrosion-resistant alloys (e.g., Hastelloy) in reaction vessels .

Q. What are the environmental occurrence and mitigation strategies for this compound as a disinfection by-product?

ClMSA is detected in chlorinated drinking water (0.07–11.5 µg/L) and surface waters (≤100 ng/L). Its formation correlates with chlorine disinfection and organic precursor content. Mitigation includes ozonation (to degrade precursors) and activated carbon filtration, which reduce precursor concentrations by >80%, limiting ClMSA formation .

Methodological Considerations

- Synthesis Optimization : Always validate reaction conditions (pH, temperature) using design-of-experiment (DoE) approaches to account for kinetic and thermodynamic variables .

- Analytical Validation : Include recovery studies (spiked matrices) and cross-validate results with orthogonal techniques (e.g., NMR vs. HRMS) to ensure data reproducibility .

- Environmental Sampling : Collect samples pre- and post-disinfection to track ClMSA formation dynamics. Use isotopically labeled analogs (e.g., C-ClMSA) as internal standards for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.